N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine
Description
Properties
IUPAC Name |
(E)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h1-8H/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCVQJTHUTYHE-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route for constructing the thiazole backbone. Key steps include:
Reactants :
- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (α-haloketone)
- Thiourea
Procedure :
- The α-haloketone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol (40–60°C, 6–8 h).
- The intermediate thioamide undergoes cyclization under basic conditions (e.g., NaOH or KOH).
Yield : 68–75% (reported for analogous thiazoles).
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (70–72%). Solvent-free conditions using silica-supported catalysts have also been explored, achieving 65% yield.
Imine Formation via Schiff Base Condensation
Classical Condensation
The thiazol-2-amine intermediate reacts with 2-furaldehyde in a 1:1 molar ratio:
Conditions :
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Glacial acetic acid (2–5 mol%)
- Temperature: Reflux (78–80°C for ethanol)
- Duration: 4–6 hours.
Mechanism :
Green Chemistry Approaches
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ultrasound | Ethanol, 45°C, 1.5 h | 88% | |
| Ball milling | Solvent-free, 30 min | 78% | |
| Biocatalysis | Lipase (CAL-B), pH 7.0, 24 h | 63% |
Ultrasound-assisted methods improve mass transfer, reducing reaction time by 60% compared to conventional heating.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield | Byproducts |
|---|---|---|---|
| Ethanol | 24.3 | 85% | <5% |
| DCM | 8.93 | 72% | 12% |
| Acetonitrile | 37.5 | 80% | 8% |
Polar protic solvents like ethanol favor imine stabilization through hydrogen bonding.
Catalytic Innovations
- Lewis Acids : ZnCl₂ (5 mol%) increases yield to 89% by polarizing the carbonyl group.
- Ionic Liquids : [BMIM][BF₄] enhances rate constants by 2.3-fold via transition-state stabilization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity at 254 nm.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process achieves 92% overall yield:
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw Materials | 1,200 | 1,050 |
| Energy | 300 | 180 |
| Waste Treatment | 150 | 45 |
Flow chemistry reduces waste generation by 70% through precise stoichiometric control.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling .
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also exhibits antimicrobial properties but differs in its structural framework and specific biological activities.
2,4-disubstituted thiazoles:
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving a suitable 2-aminothiophenol derivative and an α-haloketone.
- Introduction of the Dichlorophenyl Group : The dichlorophenyl moiety is introduced via nucleophilic substitution reactions.
- Formation of the Furylmethylidene Linkage : This step involves the reaction of the thiazole intermediate with a furyl aldehyde to create the final product.
These synthetic routes ensure high yields and purity of the compound, which is crucial for subsequent biological evaluations.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with thiazole rings often inhibit bacterial growth by targeting specific enzymes or disrupting cellular processes. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It appears to exhibit selective cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study: In Vitro Cancer Cell Line Testing
In a study evaluating the anticancer effects on different cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), this compound demonstrated:
- IC50 Values : Indicating effective concentrations required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
These findings suggest that further exploration into its structure-activity relationship (SAR) could lead to more potent derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes such as topoisomerases or kinases that are crucial for DNA replication and cell cycle progression.
- Receptor Binding : The compound could bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine?
Answer:
A common approach involves cyclocondensation of 2,4-dichlorophenyl-substituted thiosemicarbazides with α-haloketones under acidic conditions. For example:
Step 1: React 2,4-dichlorophenylthiosemicarbazide with chloroacetone in ethanol/HCl to form the thiazole core .
Step 2: Condense the resulting thiazol-2-amine with furfuraldehyde in refluxing ethanol (78°C, 6–8 hours) to form the Schiff base via imine linkage .
Purification: Recrystallize from DMSO/water (2:1) to achieve >95% purity .
Key reagents: POCl₃ (for activating carbonyl groups), inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: How is the molecular structure validated for this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Bond lengths: C–S (1.72–1.75 Å) and C–N (1.28–1.32 Å) in the thiazole ring confirm aromaticity .
- Dihedral angles: The dichlorophenyl and furyl groups form angles of 4.4–59.1° with the thiazole plane, influencing π-π stacking .
- Hydrogen bonding: Intramolecular N–H···N bonds (2.8–3.1 Å) stabilize the Schiff base configuration .
Alternative methods: FT-IR (C=N stretch at 1620–1640 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .
Advanced: What methodologies are used to evaluate its bioactivity in pharmacological research?
Answer:
- Antimicrobial assays: Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to ampicillin .
- Anticancer screening: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ values typically <50 µM .
- Anti-parasitic studies: In vivo models (e.g., murine leishmaniasis) assess efficacy via parasite load reduction (>70% at 10 mg/kg) .
Note: Structure-activity relationship (SAR) studies show enhanced activity with electron-withdrawing groups (e.g., Cl) on the phenyl ring .
Advanced: How do structural modifications impact its activity?
Answer:
- Substituent effects: Replacing 2,4-dichlorophenyl with 4-methoxyphenyl reduces antimicrobial activity by 3–5-fold due to decreased electrophilicity .
- Ring variations: Substituting thiazole with oxazole decreases planarity, reducing DNA intercalation efficiency .
- Schiff base stability: Protonation at the imine nitrogen (pKa ~3.5) under acidic conditions reversibly disrupts bioactivity .
Advanced: How to resolve contradictions in reported spectroscopic data?
Answer:
- Discrepancies in NMR shifts: Variations in δ 7.2–7.5 ppm (aromatic protons) arise from solvent polarity (DMSO vs. CDCl₃). Use deuterated DMSO for consistency .
- Crystallographic disorder: Partial occupancy of substituents (e.g., dichlorophenyl orientation) in SC-XRD requires refinement with SHELXL .
- Validation: Cross-check with high-resolution mass spectrometry (HRMS; error <2 ppm) and computational DFT calculations (e.g., Gaussian09) .
Advanced: What computational tools predict its interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Predict binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) via hydrogen bonds with Thr165 and hydrophobic contacts .
- MD simulations (GROMACS): Simulate stability in lipid bilayers (RMSD <2 Å over 100 ns) to assess membrane permeability .
- ADMET prediction (SwissADME): Moderate logP (3.1) and high topological polar surface area (TPSA = 85 Ų) suggest blood-brain barrier exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
